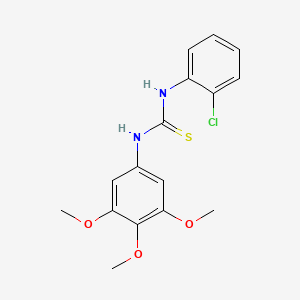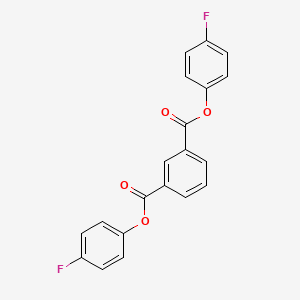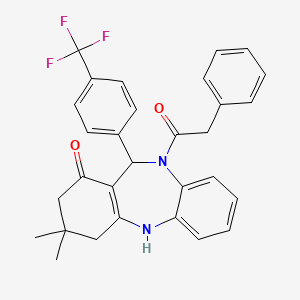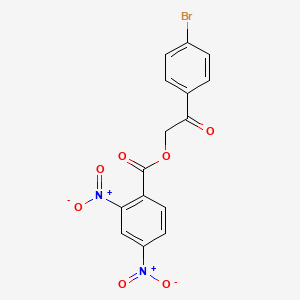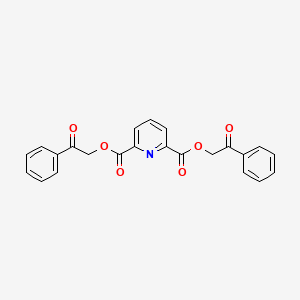![molecular formula C27H31ClN4O3 B10868467 6-chloro-3-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one](/img/structure/B10868467.png)
6-chloro-3-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is known for its biological activity, and is functionalized with multiple substituents that enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Chlorination: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro substituent at the desired position.
Piperidine and Piperazine Functionalization: The piperidine and piperazine rings are introduced through nucleophilic substitution reactions. The piperidine ring can be attached using a suitable piperidine derivative, while the piperazine ring is introduced by reacting with 2-hydroxyethylpiperazine.
Final Coupling: The final step involves coupling the functionalized quinoline with the piperidine and piperazine derivatives under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline core or the carbonyl group, potentially forming dihydroquinoline derivatives or alcohols.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound’s quinoline core is of interest due to its potential antimicrobial and antimalarial properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
Medicinally, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with various biological pathways, making it a candidate for drug discovery programs targeting diseases like cancer or infectious diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism of action of 6-chloro-3-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. The piperazine and piperidine rings may enhance binding affinity to specific proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial activity.
Quinacrine: Used as an antiprotozoal agent.
Piperaquine: A bisquinoline antimalarial drug.
Uniqueness
What sets 6-chloro-3-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of both piperidine and piperazine rings, along with the hydroxyethyl group, provides multiple sites for interaction with biological targets and further chemical modifications.
Properties
Molecular Formula |
C27H31ClN4O3 |
|---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
6-chloro-3-[3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]piperidin-1-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H31ClN4O3/c28-21-8-9-23-22(17-21)24(19-5-2-1-3-6-19)25(26(34)29-23)32-10-4-7-20(18-32)27(35)31-13-11-30(12-14-31)15-16-33/h1-3,5-6,8-9,17,20,33H,4,7,10-16,18H2,(H,29,34) |
InChI Key |
IUHFOIMUPLVDDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)N5CCN(CC5)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10868385.png)
![4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine-1-carboxamide](/img/structure/B10868393.png)

![5-(dimethylamino)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B10868398.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10868404.png)
![N-(4-{[(2-methylquinazolin-4-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10868406.png)
![3-methyl-1-phenyl-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-1H-pyrazol-5-ol](/img/structure/B10868407.png)
![2-[(4-methoxyphenoxy)methyl]-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10868411.png)
